N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
This compound is a structurally complex heterocyclic acetamide derivative combining three distinct pharmacophores:
- Dihydrobenzo[b][1,4]dioxin moiety: A fused bicyclic ether system known for enhancing metabolic stability and bioavailability in drug design .
- p-Tolyl substituent: A hydrophobic aromatic group that may influence target binding affinity and selectivity.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-13-3-5-15(6-4-13)20-22-21(24-14(2)32-22)23(29)27(26-20)12-19(28)25-16-7-8-17-18(11-16)31-10-9-30-17/h3-8,11H,9-10,12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFWYSFCIAVUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological profiles, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 336.35 g/mol. The structure features a dihydrobenzo[b][1,4]dioxin moiety linked to a thiazolo[4,5-d]pyridazin scaffold, which is known for various biological activities.
Synthesis
The synthesis of this compound involves multiple steps including the formation of thiazolo[4,5-d]pyridazin derivatives. The synthetic route typically employs acylation reactions under mild conditions to produce the target compound efficiently. For instance, the use of triethylamine as a base in dichloromethane (DCM) has been reported to facilitate the acylation process effectively .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the thiazolo[4,5-d]pyridazin scaffold. For example, derivatives have shown promising results in inhibiting PARP1 (Poly (ADP-ribose) polymerase 1), an enzyme involved in DNA repair mechanisms. In vitro assays have demonstrated that certain analogs exhibit IC50 values in the low micromolar range (e.g., 0.88 μM), indicating significant inhibitory activity against cancer cell lines .
Herbicidal Activity
Compounds containing the thiazolo[4,5-d]pyridazin structure have also been evaluated for herbicidal activity. In greenhouse trials, these compounds showed effective control over various grass weed species when applied preemergence. The efficacy ratings were based on visual assessments of green mass inhibition, with some compounds achieving over 90% inhibition under optimal conditions .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
- PARP1 Inhibition : The compound's structural analogs have been confirmed to inhibit PARP1 effectively, with ongoing research focusing on optimizing these compounds for better potency and selectivity against cancer cells .
- Weed Control : The herbicidal properties suggest that modifications to the thiazole moiety can enhance biological activity. For instance, certain substitutions have improved efficacy against specific weed species without compromising safety profiles .
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of these compounds to target proteins involved in cancer and herbicide action. These studies are crucial for understanding the mechanism of action at a molecular level and guiding further development efforts .
Data Tables
| Biological Activity | IC50 Values (μM) | Efficacy Rating |
|---|---|---|
| PARP1 Inhibition | 0.88 | - |
| Herbicidal Efficacy | - | ≥90% |
Case Study 1: Anticancer Efficacy
A study evaluated several derivatives of the compound for their ability to inhibit cancer cell proliferation in vitro. The lead compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 0.88 μM.
Case Study 2: Herbicidal Application
In another study focused on agricultural applications, a series of thiazolo[4,5-d]pyridazin derivatives were tested against common grass weeds. The results indicated that certain compounds achieved over 90% inhibition in preemergence applications.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities. The following subsections detail potential applications based on these findings.
Anticancer Activity
Several studies have shown that compounds containing thiazole and dioxin structures can inhibit cancer cell proliferation. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells via the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.
- Case Studies : In vitro studies have demonstrated that derivatives of similar compounds significantly reduce the viability of breast and colon cancer cell lines .
Antimicrobial Properties
The thiazole ring is often associated with antimicrobial activity:
- Efficacy Against Bacteria : Compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide have shown effectiveness against various bacterial strains, including MRSA and E. coli .
- Research Findings : A study reported that modifications to the thiazole structure enhance its antibacterial potency .
Anti-inflammatory Effects
Compounds with dioxin moieties have been noted for their anti-inflammatory properties:
- Mechanism : They may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in tissues.
- Clinical Implications : This property suggests potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis .
Potential Therapeutic Applications
Given its diverse biological activities, this compound could be explored for several therapeutic applications:
| Application Area | Potential Uses | Supporting Evidence |
|---|---|---|
| Oncology | Targeted cancer therapy | Studies showing apoptosis induction in cancer cells |
| Infectious Diseases | Antibiotic development | Efficacy against resistant bacterial strains |
| Inflammation | Treatment for inflammatory diseases | Inhibition of cytokine production |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally or functionally related analogs:
Key Comparisons :
Heterocyclic Core Diversity: The thiazolo[4,5-d]pyridazinone in the target compound contrasts with the triazole-thio group in CAS 618427-26-2 and the imidazo-pyridine in ’s compound . Thiazolo-pyridazinones are less common in literature compared to triazoles or imidazoles, suggesting unique electronic properties for ligand-receptor interactions.
Synthetic Complexity: The target compound’s synthesis likely involves multi-step heterocyclic coupling, akin to ’s method using caesium carbonate and DMF for benzooxazinone derivatives . However, yields for such complex hybrids are often lower (<50%) compared to simpler triazole analogs (e.g., 51–82% in ).
Substituent Effects :
- The p-tolyl group in the target compound provides steric bulk compared to the 4-nitrophenyl group in ’s compound , which may reduce electrophilicity but improve membrane permeability.
Spectroscopic Characterization :
- While and report detailed NMR and HRMS data for their compounds , similar analyses for the target compound are absent in the provided evidence, highlighting a gap in current literature.
Research Implications and Gaps
- Structural Activity Relationships (SAR): The thiazolo-pyridazinone core warrants exploration for kinase inhibition, building on studies of analogous thiadiazole-triazine hybrids .
- Synthetic Optimization: Improved coupling strategies (e.g., microwave-assisted synthesis) could enhance yields, as seen in ’s benzooxazinone derivatives .
- Data Limitations : Key parameters like solubility, melting point, and in vitro activity for the target compound remain uncharacterized in accessible sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
